molecular formula C11H18O2Si B1581791 Diethoxy(methyl)phenylsilane CAS No. 775-56-4

Diethoxy(methyl)phenylsilane

Cat. No. B1581791
CAS RN: 775-56-4
M. Wt: 210.34 g/mol
InChI Key: MNFGEHQPOWJJBH-UHFFFAOYSA-N
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Description

Diethoxy(methyl)phenylsilane, also known as Methyl-phenyl-diethoxysilane, is a chemical compound with the linear formula C6H5Si(OC2H5)2CH3 . It has a molecular weight of 210.34 .


Molecular Structure Analysis

The molecular structure of Diethoxy(methyl)phenylsilane is represented by the formula C6H5Si(OC2H5)2CH3 . This indicates that the molecule consists of a phenyl group (C6H5) attached to a silicon atom, which is further connected to a methyl group (CH3) and two ethoxy groups (OC2H5).


Physical And Chemical Properties Analysis

Diethoxy(methyl)phenylsilane is a liquid at 20°C . It has a boiling point of 218°C and a flash point of 89°C . The compound has a specific gravity of 0.97 at 20°C and a refractive index of 1.47 .

Scientific Research Applications

Diethoxy(methyl)phenylsilane is a chemical compound with the molecular formula C11H18O2Si and a molecular weight of 210.35 . It is a colorless to almost colorless clear liquid and is used in various fields such as Materials Science , Electronic Materials , Self Assembly Materials , and Contact Printing Materials . It also finds use as a Silane Coupling Agent/Adhesion Promoter .

  • Adhesives and Sealants : Diethoxy(methyl)phenylsilane is used as a crosslinking agent in adhesives and sealants . This involves the compound reacting with other materials to form a network of bonds, which can enhance the strength and durability of the adhesive or sealant.

  • Reduction Agent : Similar compounds like Phenylsilane have been used as reducing agents for the partial reduction of phosphine oxide groups in poly (4,4′-diphenylphenylphosphine oxide) (PAPO) to phosphine . Although not directly related to Diethoxy(methyl)phenylsilane, it suggests potential for similar applications.

  • Photopolymerization : Phenylsilane can undergo photopolymerization with methyl methacrylate (MMA) to form poly (MMA) containing SiH groups . This process involves the use of light to initiate a polymerization reaction, which could be a potential application for Diethoxy(methyl)phenylsilane.

  • Surface Modification : Silanes, including Diethoxy(methyl)phenylsilane, are often used for surface modification to improve the bonding between inorganic and organic materials . This can be useful in a variety of fields, including materials science and engineering.

  • Synthesis of Silicon-based Polymers : Diethoxy(methyl)phenylsilane could potentially be used in the synthesis of silicon-based polymers . These polymers have a wide range of applications, including in the production of coatings, adhesives, and sealants.

  • Preparation of Hybrid Materials : Diethoxy(methyl)phenylsilane could be used in the preparation of hybrid materials . These materials combine the properties of inorganic and organic compounds, and have potential applications in a variety of fields, including electronics and materials science.

Safety And Hazards

Diethoxy(methyl)phenylsilane is classified as a combustible liquid. It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as gloves and eye/face protection .

Relevant Papers

A paper titled “Synthesis of diethoxy(phenyl)silane and its polycondensation in acetic acid” discusses the synthesis of Diethoxy(phenyl)silane . The paper could provide more insights into the compound and its properties .

properties

IUPAC Name

diethoxy-methyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2Si/c1-4-12-14(3,13-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGEHQPOWJJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870773
Record name (Diethoxymethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylphenyldiethoxysilane

CAS RN

775-56-4
Record name (Diethoxymethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (diethoxymethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (diethoxymethylsilyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Diethoxymethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethoxymethylphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Alongi, G Malucelli - Journal of Materials Chemistry, 2012 - pubs.rsc.org
Very recently, the exploitation of oxidic networks derived from sol–gel processes for the surface modification of natural and/or synthetic fibres/fabrics has been successfully assessed, …
Number of citations: 139 pubs.rsc.org
DA Spivak - 56th Annual Report on Research Under Sponsorship … - acswebcontent.acs.org
Further testing on the stability of the different siloxane coatings shown in Table 1 was carried out; rates of removal of the coating by hydrolysis were determined (Table 1). Briefly, a …
Number of citations: 0 acswebcontent.acs.org
RJP Corriu, A Kpoton, M Poirier, G Royo… - Journal of …, 1990 - Elsevier
Dynamic NMR studies have been made of chelation in 2-(dimethylaminomethyl)phenylsilanes and 2-[1-(dimethylamino)ethyl]phenylsilanes with a wide range of substituents on the …
Number of citations: 69 www.sciencedirect.com
J Alongi, M Ciobanu, G Malucelli - Carbohydrate Polymers, 2012 - Elsevier
Sol–gel treatments have been performed on cotton fabrics in order to promote the formation of a surface silica insulating barrier, able to enhance their thermo-oxidative stability and …
Number of citations: 86 www.sciencedirect.com
G Malucelli - Advances in Functional and Protective Textiles, 2020 - Elsevier
If not inherently flame retardant, most of either natural or synthetic fibers and fabrics easily burn when put in contact with a flame or exposed to an irradiative heat source: this …
Number of citations: 1 www.sciencedirect.com
G Malucelli - Handbook of Renewable Materials for Coloration and …, 2018 - researchgate.net
Cotton and cellulosic textiles easily burn when exposed to a flame or a heat source: this detrimental effect significantly limits the possible applications of these materials, especially …
Number of citations: 3 www.researchgate.net
K Kawahara, H Tachibana, Y Hagiwara… - New Journal of …, 2012 - pubs.rsc.org
Diphenylsilylated double four-membered ring (D4R) spherosilicate possessing eight stable silanol groups ((R1R2(HO)SiO)8Si8O12, R1 and R2 = Ph: PP(OH)-D4R) has been …
Number of citations: 17 pubs.rsc.org
G Malucelli, F Carosio, J Alongi, A Fina… - Materials Science and …, 2014 - Elsevier
Polymer materials flammability represents a major limitation to their use and hence to the development of most polymer-based advanced technologies. Environmental and safety …
Number of citations: 178 www.sciencedirect.com
G Malucelli - Advanced Functional Textiles and Polymers …, 2019 - Wiley Online Library
Among cellulosic textiles, cotton is the most utilized, thanks to its peculiar characteristics (including softness, hygroscopicity, excellent breathability, comfortableness, biodegradation, …
Number of citations: 1 onlinelibrary.wiley.com
G Malucelli - Coatings, 2020 - mdpi.com
Surface-engineered coatings for the fire protection of cotton are being increasing used thanks to the ease of application of the coatings and their effectiveness in preventing flame …
Number of citations: 40 www.mdpi.com

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